molecular formula C14H8ClN3 B240845 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile

2-(4-chlorophenyl)-2H-indazole-3-carbonitrile

Cat. No. B240845
M. Wt: 253.68 g/mol
InChI Key: BVEUUQBVCLKDDM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2H-indazole-3-carbonitrile, also known as SDB-005, is a synthetic compound that belongs to the indazole family of cannabinoids. It was first synthesized in 2014 by a team of researchers led by Alexandros Makriyannis at Northeastern University in Boston, Massachusetts. Since its discovery, SDB-005 has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile involves its binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding activates various downstream signaling pathways, which can lead to a range of physiological effects. 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile has been found to have a high affinity for the CB1 receptor, which is primarily located in the brain and central nervous system. This makes it a potential candidate for the treatment of various neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-2H-indazole-3-carbonitrile has been found to have a range of biochemical and physiological effects in various studies. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties, which make it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile has been found to have anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of anxiety and depression-related disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile for lab experiments is its high selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the effects of cannabinoids on these receptors and their downstream signaling pathways. Additionally, 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile has been found to have relatively low toxicity, which makes it a safer alternative to other synthetic cannabinoids such as JWH-018 and AM-2201.
However, there are also some limitations to the use of 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile in lab experiments. One of the primary limitations is its relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile has been found to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the study of 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile. One of the primary areas of interest is its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile and its downstream signaling pathways. This could lead to the development of new drugs that target the endocannabinoid system more selectively and effectively.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile is a synthetic compound that belongs to the indazole family of cannabinoids. It has been the subject of extensive scientific research due to its potential applications in various fields. 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile has been found to have a range of potential therapeutic applications, as well as valuable tool for studying the endocannabinoid system. Further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile and its potential future applications.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile involves the reaction of 4-chlorobenzyl cyanide with indazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-(4-chlorophenyl)-2H-indazole-3-carbonitrile has been found to have a range of potential applications in scientific research. One of its primary uses is as a tool for studying the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile has been shown to bind selectively to the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. This makes it a valuable tool for studying the effects of cannabinoids on these receptors and their downstream signaling pathways.

properties

Product Name

2-(4-chlorophenyl)-2H-indazole-3-carbonitrile

Molecular Formula

C14H8ClN3

Molecular Weight

253.68 g/mol

IUPAC Name

2-(4-chlorophenyl)indazole-3-carbonitrile

InChI

InChI=1S/C14H8ClN3/c15-10-5-7-11(8-6-10)18-14(9-16)12-3-1-2-4-13(12)17-18/h1-8H

InChI Key

BVEUUQBVCLKDDM-UHFFFAOYSA-N

SMILES

C1=CC2=C(N(N=C2C=C1)C3=CC=C(C=C3)Cl)C#N

Canonical SMILES

C1=CC2=C(N(N=C2C=C1)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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